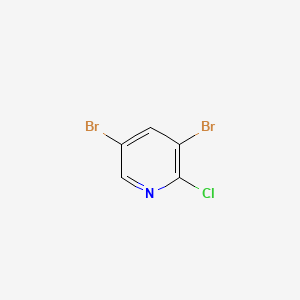

2-氯-3,5-二溴吡啶

描述

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which allow for the introduction of various functional groups onto the pyridine ring . Similarly, bromine-magnesium exchange reactions have been employed to synthesize symmetrical pyridyl selenium compounds from various bromopyridines, including 2,3,5-Tribromopyridines . These methodologies could potentially be adapted for the synthesis of 2-Chloro-3,5-dibromopyridine.

Molecular Structure Analysis

The molecular structure and vibrational properties of halogenated pyridines have been investigated using Raman and infrared spectroscopy. The studies provide insights into the effects of halo-substitution on the vibrational frequencies of the normal modes in compounds such as 3,5-dibromopyridines . This information is crucial for understanding the molecular structure of 2-Chloro-3,5-dibromopyridine and predicting its behavior in various chemical contexts.

Chemical Reactions Analysis

The reactivity of halogen atoms in pyridine derivatives has been explored in several studies. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, revealing insights into the substitution patterns and the migration of halogen atoms . These findings are relevant to understanding the chemical behavior of 2-Chloro-3,5-dibromopyridine, especially in reactions involving halogen exchange or functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. For example, the crystal structure, vibrational, electronic, and NMR analyses of various chloro-nitropyridines have been conducted, providing valuable data on their stability, charge delocalization, and reactive sites . Additionally, the solid-state structure and optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been analyzed, which could be analogous to the properties of 2-Chloro-3,5-dibromopyridine .

科学研究应用

化学合成

3,5-二溴-2-氯吡啶用于合成各种化合物。 它可以与二异丙基酰胺锂发生锂化反应,随后与亲电试剂反应生成 4-烷基-3,5-二溴吡啶 .

有机金属化学

该化合物在有机金属化学中发挥着重要作用。 它与有机镁和有机锂反应,形成取代和官能化的结构 .

Hg(II)配合物的合成

3,5-二溴-2-氯吡啶用于合成含有卤素(氯、溴、碘)和 3,5-二取代吡啶配体的新的 Hg(II) 配合物 .

与有机镁和有机锂的反应

该化合物与有机镁和有机锂反应,形成各种结构。 例如,在 DEE 中的 LITMP 在 -75°C 下专门攻击 4-氯-3-氟吡啶中动力学上更酸性的 2 位 .

前体的制备

过渡金属介导的 C-C 偶联过程

安全和危害

未来方向

属性

IUPAC Name |

3,5-dibromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSICVOJSJMFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355734 | |

| Record name | 2-Chloro-3,5-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40360-47-2 | |

| Record name | 2-Chloro-3,5-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary method of synthesis for 2-chloro-3,5-dibromopyridine as described in the research?

A1: The research paper describes the synthesis of 2-chloro-3,5-dibromopyridine through the reaction of 3,5-dibromopyridine-N-oxide with sulfuryl chloride at 120°C. This reaction primarily yields 2-chloro-3,5-dibromopyridine, along with a significant amount of 4-chloro-3,5-dibromopyridine as a byproduct [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

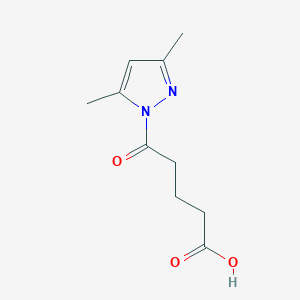

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)